(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
Description
The compound (3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a structurally complex molecule featuring a benzimidazole core substituted with a trifluoromethyl group at position 2. This heterocyclic system is linked via a methylene bridge to the piperidine ring, which is further functionalized with a 3-chlorophenyl methanone group.
For example, compounds with benzimidazole-piperidine scaffolds are typically synthesized via coupling reactions using carbodiimide-based reagents (e.g., HBTU) to form amide or ketone linkages, as seen in the synthesis of related structures .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3O/c22-16-5-3-4-15(12-16)19(29)27-10-8-14(9-11-27)13-28-18-7-2-1-6-17(18)26-20(28)21(23,24)25/h1-7,12,14H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKOCONOIWXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
This compound is a complex organic molecule, and its specific biological activity could depend on a variety of factors. It’s possible that this compound could interact with various biological targets, given its structural features. For instance, the presence of a benzimidazole moiety could suggest potential interactions with various enzymes or receptors . .
Biological Activity
The compound (3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone , also known by its IUPAC name, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 441.95 g/mol. The structure features a chlorophenyl group, a trifluoromethyl-substituted benzimidazole moiety, and a piperidine ring, which contribute to its pharmacological properties.
Research indicates that the compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the benzimidazole moiety suggests potential inhibition of certain enzymes involved in cancer progression.
- Receptor Modulation : Its structural components may allow interaction with various receptors, including G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer activity of compounds related to benzimidazole derivatives. For instance:
- Case Study : A study on similar benzimidazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be below 10 µM for several derivatives, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | HeLa | 7.5 |
| Target Compound | MCF-7 | <10 |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
- Case Study : A derivative with a similar structure demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli .
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Benzimidazole Derivatives with Trifluoromethyl Groups
- Compound 65 from : Structure: (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Key Features:
- Trifluoromethyl group on the benzimidazole at position 2.
- Piperidine ring substituted with a 2-(trifluoromethyl)phenyl group.
- Comparison:
- The target compound differs in the substitution pattern on the piperidine ring (3-chlorophenyl vs. 2-(trifluoromethyl)phenyl).
- Synthesis Yield: 67% for Compound 65, suggesting efficient coupling under mild conditions .
Fluorophenyl-Substituted Benzimidazoles
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ():
- Structure: Fluorine at the para position of the benzimidazole-linked phenyl ring.
- Key Features:
- Lacks the piperidine-methanone scaffold but shares a benzimidazole core. Comparison:
- The fluorine substituent is less electron-withdrawing than trifluoromethyl, which may reduce metabolic stability but improve solubility .
Piperidine vs. Piperazine Scaffolds
- Piperazine Derivatives (): Example: (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone Key Features:
- Piperazine ring (two nitrogen atoms) instead of piperidine (one nitrogen).
- Comparison:
- Piperazine derivatives may exhibit altered pharmacokinetics, such as enhanced water solubility, compared to piperidine-based compounds .
Aryl Substituent Variations
- 3-Chlorophenyl vs. 4-Trifluoromethylphenyl ():
- Example: {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Key Features:
- Trifluoromethylphenyl group at position 4.
- Comparison:
- The 3-chlorophenyl group in the target compound may occupy a distinct spatial orientation in binding sites compared to para-substituted analogs, influencing selectivity .
Key Findings and Implications
Substituent Position Matters : Ortho-substituted aryl groups (e.g., 2-(trifluoromethyl)phenyl in Compound 65) may introduce steric clashes, whereas meta-substituted groups (e.g., 3-chlorophenyl in the target compound) could optimize binding .
Trifluoromethyl vs. Halogens : The -CF₃ group enhances metabolic stability compared to -Cl or -F, but may reduce solubility .
Scaffold Flexibility : Piperidine vs. piperazine rings offer distinct conformational and electronic profiles, influencing target selectivity and ADME properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
